2-Methyl-3-(trifluoromethyl)phenylisothiocyanate

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate (CAS 1000577-12-7) is a fluorinated aromatic isothiocyanate with the molecular formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol. Its structure features a trifluoromethyl (-CF₃) group at the meta position and a methyl (-CH₃) group at the ortho position relative to the reactive isothiocyanate (-NCS) moiety.

Molecular Formula C9H6F3NS
Molecular Weight 217.21 g/mol
CAS No. 1000577-12-7
Cat. No. B3070008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)phenylisothiocyanate
CAS1000577-12-7
Molecular FormulaC9H6F3NS
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N=C=S)C(F)(F)F
InChIInChI=1S/C9H6F3NS/c1-6-7(9(10,11)12)3-2-4-8(6)13-5-14/h2-4H,1H3
InChIKeyBIBIVOJGQBWOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate (CAS 1000577-12-7) Procurement Overview: Chemical Identity and Key Properties


2-Methyl-3-(trifluoromethyl)phenylisothiocyanate (CAS 1000577-12-7) is a fluorinated aromatic isothiocyanate with the molecular formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the meta position and a methyl (-CH₃) group at the ortho position relative to the reactive isothiocyanate (-NCS) moiety . This specific substitution pattern influences the compound's electronic properties, lipophilicity, and steric profile, making it a valuable building block in medicinal chemistry and agrochemical research .

Why Generic Substitution of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate (CAS 1000577-12-7) is Inadvisable for Critical Research Applications


Substituting 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate with a generic or alternative isothiocyanate can lead to significant deviations in experimental outcomes due to the compound's unique substitution pattern. The specific ortho-methyl and meta-trifluoromethyl groups create a distinct steric and electronic environment around the reactive isothiocyanate moiety, which cannot be replicated by simple analogs like 3-(trifluoromethyl)phenyl isothiocyanate or 4-(trifluoromethyl)phenyl isothiocyanate [1]. This structural uniqueness directly impacts reaction kinetics, regioselectivity, and the physicochemical properties of downstream products, such as thioureas and heterocycles, making generic substitution a high-risk strategy for applications requiring precise structure-activity relationships .

Quantitative Differentiation Guide for 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate (CAS 1000577-12-7): Comparative Data Against Analogs


Substitution Pattern Confers Unique Electronic and Steric Properties Compared to Unsubstituted and Mono-substituted Analogs

The 2-methyl-3-(trifluoromethyl)phenyl substitution pattern creates a distinct electronic environment relative to simpler phenyl isothiocyanates. The ortho-methyl group introduces steric hindrance, while the meta-CF₃ group exerts a strong electron-withdrawing inductive effect. This combination alters the electrophilicity of the -NCS carbon and the overall molecular lipophilicity compared to analogs lacking either substituent .

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

High Purity (≥95%) with Batch-Specific Quality Control Data as Standard, Mitigating Risk of Unknown Impurity Interference

Commercial suppliers of this compound typically provide it at a standard purity of 95% or higher . Furthermore, vendors like Bidepharm offer batch-specific quality control data including NMR, HPLC, and GC spectra, ensuring lot-to-lot consistency and minimizing the risk of unexpected side reactions caused by unidentified impurities . This level of analytical documentation is not universally guaranteed for all in-class analogs from all suppliers.

Chemical Synthesis Analytical Chemistry Quality Control

Availability as an ISO 17034-Certified Analytical Standard for Method Validation and Metrological Traceability

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is available as an analytical standard produced under ISO 17034 accreditation [1]. This certification ensures the material's metrological traceability and provides a high level of confidence in its stated purity (>97% for the CATO standard), which is crucial for quantitative analysis in pharmaceutical research and impurity profiling [1]. While other phenyl isothiocyanate derivatives are available as reference standards, the specific availability of this exact compound in a certified form adds significant value for analytical method development.

Analytical Method Validation Pharmaceutical Quality Control Reference Materials

Physical Form as a Liquid at Ambient Temperature Differentiates Handling and Formulation from Solid Analogs

The compound is a liquid at ambient temperature . This physical state contrasts with certain close analogs, such as 4-(trifluoromethyl)phenyl isothiocyanate (CAS 1645-65-4), which is a low-melting solid (melting point 39-43 °C) . The liquid nature of the target compound can simplify handling, dispensing, and dissolution in organic solvents for synthetic chemistry applications, potentially eliminating the need for pre-warming or specialized solid-dispensing equipment required for solid analogs.

Chemical Handling Formulation Process Chemistry

Lipophilicity Class Inference from Analog Suggests Potential for Enhanced Membrane Permeability

While direct experimental logP data for the target compound is not available, class-level inference can be drawn from the closely related analog 2-methyl-5-(trifluoromethyl)phenyl isothiocyanate, which has a reported logP of approximately 6.26 . This high lipophilicity is attributed to the combined effect of the methyl and trifluoromethyl groups. It is reasonable to expect 2-methyl-3-(trifluoromethyl)phenyl isothiocyanate to exhibit a similarly high logP value, significantly exceeding that of simpler phenyl isothiocyanate (logP ~3.0) or unsubstituted phenyl isothiocyanate (logP ~2.5).

Drug Design ADME Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate (CAS 1000577-12-7) Based on Evidence


Synthesis of Chiral Thiourea Organocatalysts with Unique Steric and Electronic Profiles

The ortho-methyl group introduces steric hindrance, which can enhance enantioselectivity in asymmetric organocatalysis when this isothiocyanate is used to synthesize chiral thiourea catalysts. The meta-CF₃ group further modulates the catalyst's acidity and electronic properties, offering a distinct profile compared to catalysts derived from simpler isothiocyanates. This is supported by class-level inference from the use of similar isothiocyanates in asymmetric Michael additions .

Analytical Method Development and Validation for Pharmaceutical Impurity Profiling

The availability of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate as an ISO 17034-certified analytical standard with >97% purity [1] makes it an ideal reference material for developing and validating quantitative analytical methods (HPLC, LC-MS). Its use ensures metrological traceability and accuracy when quantifying this specific compound as an impurity or intermediate in pharmaceutical manufacturing processes.

Medicinal Chemistry Library Synthesis for Exploring Fluorinated Chemical Space

This compound serves as a versatile building block for introducing a fluorinated, lipophilic aromatic moiety into drug candidates. The combination of ortho-methyl and meta-CF₃ groups creates a unique steric and electronic environment that can be exploited to optimize binding affinity, selectivity, and ADME properties of lead compounds. Its liquid physical form facilitates use in high-throughput parallel synthesis .

Surface Functionalization for Quantifying Accessible Amines

The highly reactive isothiocyanate group readily reacts with surface-bound amines to form stable thiourea linkages. This compound can be used as a derivatization agent in materials science, for instance, to functionalize gold surfaces with a specific fluorinated probe for X-ray photoelectron spectroscopy (XPS) analysis. This application is supported by studies using related trifluoromethylphenyl isothiocyanates for similar purposes .

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